REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:14]SC.ClC(OC1C=CC=CC=1)=O.C[Mg]Br.C1(Cl)C(Cl)=C(Cl)C(=O)C(=O)C=1Cl.[OH-].[Na+]>C1COCC1.C1(C)C=CC=CC=1.[Cu]I>[O:1]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][C:13]=1[CH3:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6|
|
Name
|
|
Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
500 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
copper(I) iodide
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Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to -25° C
|
Type
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CUSTOM
|
Details
|
to produce a dark-brown solution
|
Type
|
STIRRING
|
Details
|
After stirring at -25° C. for 15 minutes the solution
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
was warmed to room temperature over 1 hour, during which time the solution
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 20% aqueous ammonium chloride solution (150 ml)
|
Type
|
CUSTOM
|
Details
|
partitioned with ether (250 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 20 ml portions of 20% aqueous ammonium chloride--ammonium hydroxide (1:1) solution, 10% hydrochloric acid, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the ether
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
ADDITION
|
Details
|
was added portionwise at room temperature
|
Type
|
STIRRING
|
Details
|
The resulting dark solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned with ether (200 ml)
|
Type
|
WASH
|
Details
|
the organic layer washed with 200 ml portions of 10% aqueous sodium hydroxide solution and water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride (X4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined methylene chloride extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
DISTILLATION
|
Details
|
Bulb-to-bulb distillation (100° C. at 0.05 mBar)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=NC=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |